5-乙基噻吩-2-硼酸频哪醇酯

描述

5-Ethylthiophene-2-boronic acid pinacol ester is a type of organoboron compound. It is a versatile reagent used in various chemical reactions . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of 5-Ethylthiophene-2-boronic acid pinacol ester involves the use of a radical approach. This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized in this process .

Molecular Structure Analysis

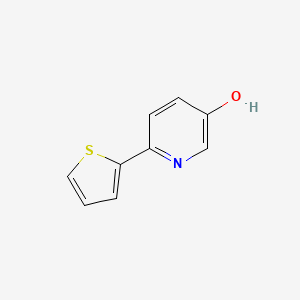

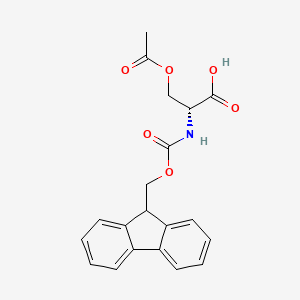

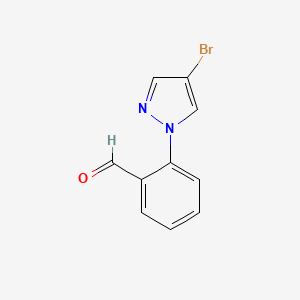

The molecular formula of 5-Ethylthiophene-2-boronic acid pinacol ester is C12H19BO2S . The molecular weight is 238.15 .

Chemical Reactions Analysis

5-Ethylthiophene-2-boronic acid pinacol ester is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagent is transferred from boron to palladium during the transmetalation process .

科学研究应用

聚合物合成

5-乙基噻吩-2-硼酸频哪醇酯用于聚合物化学,特别是在合成具有高度支化的超支化聚噻吩中。该过程涉及催化剂转移 Suzuki-Miyaura 偶联反应,展示了该化合物在创建具有特定功能的近乎无缺陷的超支化聚合物中的效用(Segawa, Higashihara, & Ueda, 2013)。

分析挑战和策略

在分析化学中,频哪醇硼酸酯(包括类似于 5-乙基噻吩-2-硼酸频哪醇酯的变体)由于其易水解的特性而提出了独特的挑战。稳定这些化合物以进行色谱纯度分析的策略涉及非常规方法,包括使用非水和非质子化稀释剂和高度碱性的流动相,以确保准确评估其质量(Zhong 等,2012)。

多相催化

该化合物在硼酸频哪醇酯的多相催化合成中得到应用。研究已经优化了芳基卤化物的硼化反应条件,建立了一条通往多种硼酸频哪醇酯的选择性途径,突出了其在有机合成中的多功能性(Pandarus 等,2014)。

光催化

在光催化领域,已经开发出无金属和无添加剂的光致硼化卤代芳烃为硼酸和酯的方法。这种适用于 5-乙基噻吩-2-硼酸频哪醇酯的方法避免了使用昂贵且有毒的金属催化剂,提供了一种更简单、更环保的合成途径(Mfuh 等,2017)。

药物化学和药物发现

该化合物在药物化学中也很重要,在通过 Suzuki 偶联反应合成复杂分子中作为中间体。它在创建生物活性化合物库(如 3,4-取代-5-氨基吡唑和 4-取代-2-氨基噻唑)中的作用突出了其在药物发现项目中的重要性(Havel 等,2018)。

作用机制

Target of Action

Boronic esters, including 5-ethylthiophene-2-boronic acid pinacol ester, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon centers in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Ethylthiophene-2-boronic acid pinacol ester undergoes transmetalation, a process where it transfers its organic group (5-ethylthiophene) to a palladium catalyst . This reaction occurs after the palladium catalyst has undergone oxidative addition with an electrophilic organic group .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

As a boronic ester, it is likely to be relatively stable and readily prepared .

Result of Action

The primary result of 5-Ethylthiophene-2-boronic acid pinacol ester’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Ethylthiophene-2-boronic acid pinacol ester is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the presence of a base .

未来方向

The future directions of 5-Ethylthiophene-2-boronic acid pinacol ester research could involve further exploration of its reactivity and potential applications in various chemical reactions. For instance, recent diastereoselective reactions have cast doubt on the perception of the pinacol boronic ester group (Bpin) as a bulky moiety . Therefore, a detailed experimental and computational analysis of Bpin and structurally related boronic esters could be beneficial .

生化分析

Biochemical Properties

5-Ethylthiophene-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the coupling reaction. The nature of these interactions is primarily based on the coordination of the boron atom with the palladium catalyst, facilitating the transmetalation step essential for the coupling process .

Cellular Effects

The effects of 5-Ethylthiophene-2-boronic acid pinacol ester on various cell types and cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular functions. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by acting as a precursor for bioactive molecules. These bioactive molecules can interact with cellular receptors and enzymes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of 5-Ethylthiophene-2-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom coordinates with the palladium center. This interaction facilitates the transfer of the organic group from the boronic ester to the palladium catalyst, leading to the formation of a new carbon-carbon bond. The compound’s ability to undergo this reaction is attributed to the stability and reactivity of the boronic ester moiety .

Metabolic Pathways

5-Ethylthiophene-2-boronic acid pinacol ester is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the system. The specific enzymes and pathways involved in the metabolism of this compound are not well-characterized .

Transport and Distribution

The transport and distribution of 5-Ethylthiophene-2-boronic acid pinacol ester within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its effectiveness in biochemical reactions. Detailed studies on the transport mechanisms and distribution patterns of this compound are limited .

Subcellular Localization

The subcellular localization of 5-Ethylthiophene-2-boronic acid pinacol ester can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions. Specific data on the subcellular localization of this compound are not extensively documented .

属性

IUPAC Name |

2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-6-9-7-8-10(16-9)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIWDLPUBCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)

![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)

![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)